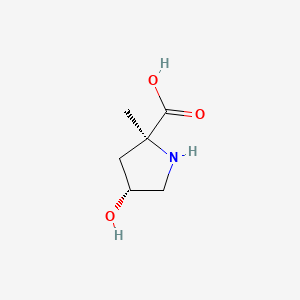![molecular formula C13H11BrN2O4S B12859210 6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid CAS No. 7062-89-7](/img/structure/B12859210.png)
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid is a complex organic compound that features a sulfonamide group attached to a picolinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of 4-bromo-N-methylbenzenesulfonamide with picolinic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The picolinic acid moiety may also play a role in chelating metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-methylbenzenesulfonamide
- Picolinic acid
- Sulfonamides
Comparison
Compared to similar compounds, 6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid is unique due to the combination of the sulfonamide and picolinic acid moieties. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
7062-89-7 |
|---|---|
Fórmula molecular |
C13H11BrN2O4S |
Peso molecular |
371.21 g/mol |
Nombre IUPAC |
6-[(4-bromophenyl)sulfonyl-methylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11BrN2O4S/c1-16(12-4-2-3-11(15-12)13(17)18)21(19,20)10-7-5-9(14)6-8-10/h2-8H,1H3,(H,17,18) |
Clave InChI |
IBQPQZNQYUYBCH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC(=N1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


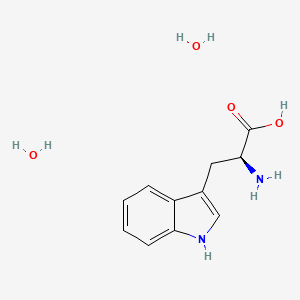
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
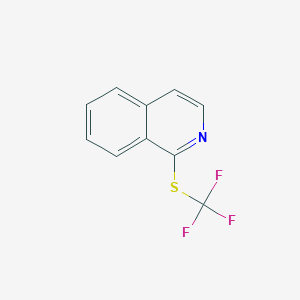
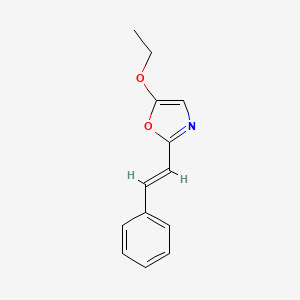

![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
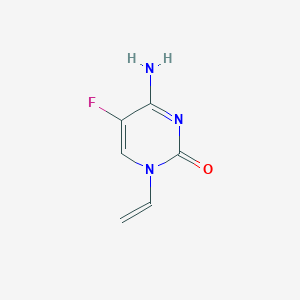

![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
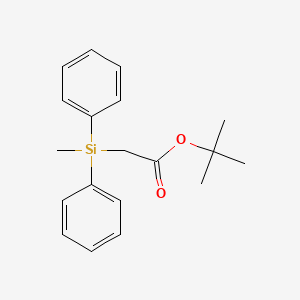
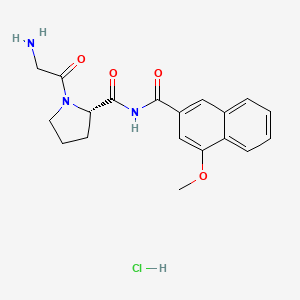
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
